molecular formula C24H29N5O5 B2872156 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate CAS No. 1351648-40-2

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

Cat. No. B2872156
CAS RN: 1351648-40-2
M. Wt: 467.526
InChI Key: CWXZXTIWJSNXMQ-UHFFFAOYSA-N
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Description

The compound “2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a piperidine ring .


Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule. The piperidine ring is a saturated six-membered ring with one nitrogen atom, which can contribute to the basicity of the molecule .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of reactions, including alkylation, acylation, and nitration . Piperidines can be transformed into a variety of other functional groups through reactions such as oxidation and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including the nature and position of any substituents. In general, benzimidazoles are relatively stable and have moderate to high melting points .

Scientific Research Applications

Discovery and Clinical Candidate Designation

The compound 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity for ACAT-1 over ACAT-2. This discovery emphasizes the compound's potential in treating diseases associated with ACAT-1 overexpression, marking it as a significant advancement in the field of therapeutic agents targeting metabolic pathways (Shibuya et al., 2018).

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have demonstrated noteworthy antimicrobial activities against pathogenic bacteria and Candida species. Their screening revealed a pronounced efficacy against fungi over bacteria, with compounds showing significant anticandidal activity. This research underlines the importance of structural modifications on the biological activity of these compounds, pointing to their potential use in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Molecular Docking and Antimicrobial Activity

In the quest for new antimicrobial agents, novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings. These compounds showed moderate to good binding energies, indicating their potential as antimicrobial and antioxidant agents. This research highlights the significance of integrating computational methods in the drug discovery process for identifying promising candidates with antimicrobial and antioxidant properties (Flefel et al., 2018).

Future Directions

The future research directions would likely depend on the specific biological activity of this compound. Given the known activities of many benzimidazole and piperidine derivatives, it could be a candidate for further investigation as a potential therapeutic agent .

properties

IUPAC Name

2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O.C2H2O4/c1-16-10-20-21(11-17(16)2)27(15-24-20)13-18-5-8-26(9-6-18)14-22(28)25-19-4-3-7-23-12-19;3-1(4)2(5)6/h3-4,7,10-12,15,18H,5-6,8-9,13-14H2,1-2H3,(H,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZXTIWJSNXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

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